molecular formula C11H10F2N4O B8230557 4-Azido-N-(3,3-difluorocyclobutyl)benzamide

4-Azido-N-(3,3-difluorocyclobutyl)benzamide

Cat. No.: B8230557
M. Wt: 252.22 g/mol
InChI Key: RVMSMSUKIVDMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-N-(3,3-difluorocyclobutyl)benzamide is a synthetic organic compound that features an azide group attached to a benzamide moiety, with a 3,3-difluorocyclobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-(3,3-difluorocyclobutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(3,3-difluorocyclobutyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, DMF (dimethylformamide) as solvent.

    Cycloaddition Reactions: Copper(I) catalysts, solvents like THF (tetrahydrofuran).

    Reduction Reactions: Lithium aluminum hydride, ether as solvent.

Major Products

    Substitution Reactions: Formation of substituted benzamides.

    Cycloaddition Reactions: Formation of triazole derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-Azido-N-(3,3-difluorocyclobutyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and ligands.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azido-N-(3,3-difluorocyclobutyl)benzamide depends on its application. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and can occur in the presence of various biological molecules without interfering with their function. The 3,3-difluorocyclobutyl group provides conformational rigidity, which can influence the binding affinity and specificity of the compound to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanecarboxylic Acid: A precursor in the synthesis of 4-Azido-N-(3,3-difluorocyclobutyl)benzamide.

    4-Azidobenzoyl Chloride: Another precursor used in the synthesis.

    3,3-Difluorocyclobutylamine: An intermediate in the synthetic route.

Uniqueness

This compound is unique due to the presence of both the azide group and the 3,3-difluorocyclobutyl moiety. The azide group allows for versatile chemical modifications through cycloaddition reactions, while the 3,3-difluorocyclobutyl group imparts conformational rigidity, enhancing the compound’s stability and specificity in various applications .

Properties

IUPAC Name

4-azido-N-(3,3-difluorocyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c12-11(13)5-9(6-11)15-10(18)7-1-3-8(4-2-7)16-17-14/h1-4,9H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMSMSUKIVDMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.